
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Characterized by its unique quinazolinone core structure, it includes an iodo-substituent, making it valuable for research in both organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.
Key steps:
Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.
Iodination: : Using reagents such as iodine or iodine monochloride.
Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.
Reduction: : Reduction may involve the nitro or carbonyl groups.
Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: : Produces oxidized derivatives with altered electronic properties.
Reduction: : Leads to reduced forms with potential changes in bioactivity.
Substitution: : Yields substituted derivatives, expanding its chemical diversity.
Scientific Research Applications
In Chemistry
Serves as a building block for synthesizing more complex molecules.
Studied for its unique electronic and steric properties.
In Biology
Explored for its interaction with biological macromolecules.
Potential use as a biochemical probe.
In Medicine
Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.
Studied for its antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.
Receptors: : May interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid stands out due to its unique combination of an iodo-substituent and benzoic acid moiety. Compared to similar quinazolinone derivatives, it offers distinct electronic properties and potential biological activities.
Similar Compounds
6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Differs by the halogen substituent, affecting reactivity and bioactivity.
3-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Shares similarities but varies in halogen type, influencing its chemical behavior.
Now, let’s dive into these details. If anything sparks a specific curiosity, let's explore further.
Properties
IUPAC Name |
3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDKXRIFKBZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
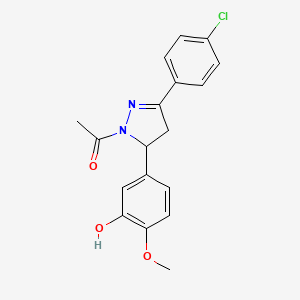
![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
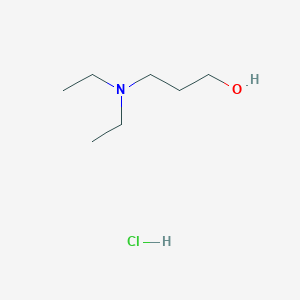
![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)
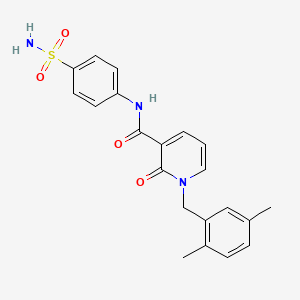
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B2859162.png)

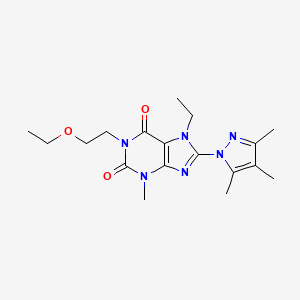
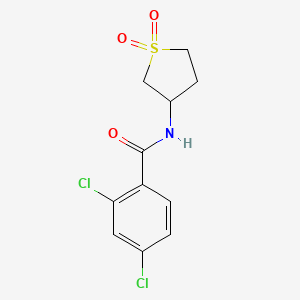
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
